molecular formula C18H24N4O3 B5510966 N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide

N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide

Cat. No. B5510966
M. Wt: 344.4 g/mol
InChI Key: ZMLNHHJDVCXHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.18484064 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

  • Cannabinoid Receptor Antagonists: Compounds like N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide have been studied for their structure-activity relationships as cannabinoid receptor antagonists. These compounds are vital for understanding cannabinoid receptor binding sites and could be pharmacological probes with potential therapeutic uses (Lan et al., 1999).

Antimicrobial Properties

  • Antimicrobial and Antiviral Activities: Some derivatives of the compound have demonstrated antimicrobial properties. For example, specific bis-α,β-unsaturated ketones and nicotinonitrile derivatives have shown significant antimicrobial evaluation, indicating potential as therapeutic agents (Altalbawy, 2013).

Molecular Interactions and Binding Studies

  • Molecular Interaction Studies: Detailed studies on the molecular interactions of similar compounds with receptors, like the CB1 cannabinoid receptor, have been conducted. These studies are crucial for developing drugs that can modulate receptor activity (Shim et al., 2002).

Pharmacokinetic Characterization

  • Pharmacokinetic Studies: Research into the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is essential for the development of these compounds as drugs. Studies have been conducted to understand how these compounds behave in the body and their potential as therapeutic agents (Wang et al., 2011).

Synthetic Processes

  • Synthesis and Structural Analysis: Understanding the synthetic processes and structural characteristics of these compounds is fundamental for their development and application in medicinal chemistry. For instance, research has been conducted on the synthesis and crystal structure of related compounds, which is critical for their potential application in drug design (Li et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propan-2-ylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13(2)22-12-15(10-20-22)18(24)21-7-5-14(6-8-21)17(23)19-11-16-4-3-9-25-16/h3-4,9-10,12-14H,5-8,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLNHHJDVCXHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.